molecular formula C22H23N3O2S B2581468 4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476458-71-6

4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2581468
CAS No.: 476458-71-6
M. Wt: 393.51
InChI Key: BTQMIAPPMOMGSU-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound featuring a thieno[3,4-c]pyrazole core, a privileged scaffold in medicinal chemistry known for contributing to significant biological activity. This complex molecule is of high interest in early-stage drug discovery, particularly in the development of targeted cancer therapies. Compounds based on the thieno[3,4-c]pyrazole structure have demonstrated considerable potential as kinase inhibitors. Specifically, similar analogs have been designed and synthesized as novel CDK2 (cyclin-dependent kinase 2) inhibitors, showing superior cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The molecular design of this benzamide derivative suggests its potential mechanism of action may involve interaction with the ATP-binding site of kinase targets, acting as a bioisostere of purine, thereby disrupting cell cycle progression and inducing apoptosis in proliferating tumor cells . The presence of the isopropoxy group on the benzamide moiety is a strategic modification that can influence the compound's hydrophobicity, binding affinity, and overall pharmacokinetic profile. This product is intended for non-human research applications only, exclusively for use in laboratory settings. It is strictly not designed, evaluated, or approved for any human therapeutic or diagnostic applications, nor for veterinary use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14(2)27-18-10-6-16(7-11-18)22(26)23-21-19-12-28-13-20(19)24-25(21)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQMIAPPMOMGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an alkylation reaction using isopropyl halides in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-Isopropoxy-N-(2-(4-Nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Key Difference : The p-tolyl group in the target compound is replaced by a 4-nitrophenyl group.
  • Implications : The nitro group is strongly electron-withdrawing, which may reduce electron density in the pyrazole ring compared to the electron-donating methyl group in the p-tolyl derivative. This substitution could alter reactivity, solubility (nitro groups enhance polarity), and binding affinity in biological systems .
4-Bromo-N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
  • Key Differences: The isopropoxy group is replaced by bromine. A 5-oxo group is present in the thienopyrazole ring.
  • The 5-oxo group introduces hydrogen-bonding capability, which could influence intermolecular interactions or catalytic activity .
Pyrazolo[3,4-d]pyrimidines and Pyrazolotriazolopyrimidines
  • Key Differences : These compounds (e.g., 2 and 3 from ) replace the thiophene ring with pyrimidine or triazolopyrimidine systems.
  • Isomerization behavior (e.g., 6 vs. 8 in ) is noted in triazolopyrimidines, suggesting conformational dynamics absent in the thienopyrazole core of the target compound .

Physicochemical Properties

Compound Substituent (R) Heterocycle Molecular Weight (g/mol) logP (Predicted) Key Features
Target Compound Isopropoxy, p-tolyl Thieno[3,4-c]pyrazole ~425 ~3.5 Moderate lipophilicity, methyl donor
4-Nitrophenyl Analogue Isopropoxy, 4-nitro Thieno[3,4-c]pyrazole ~440 ~2.8 Higher polarity, electron-deficient
4-Bromo-5-oxo Analogue Bromo, p-tolyl Thieno[3,4-c]pyrazole-5-one ~460 ~4.2 Oxo group enhances H-bonding
Pyrazolo[3,4-d]pyrimidine Varied Pyrimidine ~300–350 ~1.5–2.5 Nitrogen-rich, rigid scaffold

Biological Activity

IUPAC Name

The IUPAC name for this compound is 4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide .

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory activity against various cancer cell lines. A study highlighted that certain pyrazole derivatives could inhibit the BRAF(V600E) mutation, which is implicated in several cancers, particularly melanoma . This suggests that our compound may also have similar properties, warranting further investigation.

Anti-inflammatory Effects

In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory effects. Compounds structurally related to this compound have shown promise in reducing inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro . This property could make it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated moderate to excellent antifungal activity against various phytopathogenic fungi . The mechanism often involves disrupting cellular integrity and promoting cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of specific functional groups significantly influences their pharmacological properties. For example:

  • Isopropoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Thieno[3,4-c]pyrazole Moiety : Contributes to the antitumor and anti-inflammatory activities.

A detailed SAR analysis can guide future modifications to enhance efficacy and reduce toxicity.

Study 1: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested against melanoma cell lines. The results showed that compounds with a thieno-pyrazole scaffold exhibited IC50 values in the micromolar range against BRAF(V600E) mutated cells. The compound's structural features were correlated with its potency, highlighting the importance of further exploration of this class of compounds for cancer therapy .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. The study demonstrated that these compounds inhibited LPS-induced production of inflammatory cytokines in macrophages, suggesting a potential therapeutic application in treating chronic inflammatory conditions .

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